Tert-butyl 3-fluoro-4-(methylsulfonyloxy)piperidine-1-carboxylate
Overview
Description
Tert-butyl 3-fluoro-4-(methylsulfonyloxy)piperidine-1-carboxylate: is a chemical compound with the molecular formula C11H20FNO5S. It is a fluorinated derivative of piperidine, a six-membered ring containing nitrogen, and is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-fluoropiperidine as the starting material.
Reaction Steps: . This is often achieved through a nucleophilic substitution reaction.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is produced in batches to ensure quality control and consistency.
Catalysts and Solvents: Various catalysts and solvents are used to optimize the reaction conditions and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and various alkyl halides are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various sulfoxides and sulfones.
Reduction Products: Piperidine derivatives.
Substitution Products: A wide range of substituted piperidines.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the synthesis of biologically active compounds. Medicine: The compound and its derivatives are explored for their potential therapeutic effects in various diseases. Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which it is used, but it often involves binding to enzymes or receptors, leading to a cascade of biological effects.
Comparison with Similar Compounds
Tert-butyl 3-fluoro-4-(methylsulfonyloxy)methylpiperidine-1-carboxylate: A structural isomer with a methylsulfonyloxy group on the methyl group instead of the oxygen atom.
Tert-butyl 4-fluoro-3-(methylsulfonyloxy)piperidine-1-carboxylate: Another isomer with the fluorine and methylsulfonyloxy groups on different positions of the piperidine ring.
Uniqueness: Tert-butyl 3-fluoro-4-(methylsulfonyloxy)piperidine-1-carboxylate is unique due to its specific arrangement of functional groups, which influences its reactivity and biological activity.
This compound is a versatile and valuable tool in organic synthesis and research, with applications spanning multiple fields. Its unique structure and reactivity make it an important compound for scientific exploration and industrial use.
Properties
IUPAC Name |
tert-butyl 3-fluoro-4-methylsulfonyloxypiperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20FNO5S/c1-11(2,3)17-10(14)13-6-5-9(8(12)7-13)18-19(4,15)16/h8-9H,5-7H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRYORODRHGOCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)F)OS(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20FNO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001145267 | |
Record name | 1,1-Dimethylethyl 3-fluoro-4-[(methylsulfonyl)oxy]-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001145267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1207176-25-7 | |
Record name | 1,1-Dimethylethyl 3-fluoro-4-[(methylsulfonyl)oxy]-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1207176-25-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 3-fluoro-4-[(methylsulfonyl)oxy]-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001145267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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